Product packaging for alpha-d-Arabinose tetrabenzoate(Cat. No.:CAS No. 22434-99-7)

alpha-d-Arabinose tetrabenzoate

Cat. No.: B11956695
CAS No.: 22434-99-7
M. Wt: 566.6 g/mol
InChI Key: YHLULIUXPPJCPL-UHFFFAOYSA-N
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Description

Contextualization within Carbohydrate Chemistry

Carbohydrate chemistry is the study of the structure, properties, and reactions of carbohydrates. A central challenge in this field is the selective modification of monosaccharides, which typically have multiple hydroxyl groups of similar reactivity. D-arabinose, an aldopentose, is a C-2 epimer of the biologically ubiquitous D-ribose and is a component of various biopolymers, including the arabinogalactan (B145846) in the cell wall of Mycobacterium tuberculosis. nih.gov

To build complex oligosaccharides or glycoconjugates containing arabinose, chemists must employ a protecting group strategy. organic-chemistry.org This involves temporarily converting the hydroxyl groups into less reactive forms, such as esters or ethers. α-D-Arabinose tetrabenzoate is a classic example of this strategy, where all four hydroxyl groups of D-arabinopyranose are protected as benzoate (B1203000) esters. This full protection renders the sugar stable to a wide range of reaction conditions, setting the stage for its use in synthesis.

Significance as a Protected Monosaccharide Building Block

The utility of α-D-Arabinose tetrabenzoate lies in its role as a stable, versatile building block. The introduction of protecting groups is a foundational concept in multi-step organic synthesis, preventing sensitive functional groups from reacting while other parts of the molecule are being modified. organic-chemistry.orgwikipedia.org

The key features that make α-D-Arabinose tetrabenzoate a significant building block include:

Chemical Stability: The benzoate esters are robust and can withstand many reaction conditions used in organic synthesis, such as certain oxidations or reductions.

Controlled Reactivity: With the hydroxyl groups protected, the most reactive site on the molecule becomes the anomeric carbon (C-1). This allows for the selective formation of glycosidic bonds, which are the linkages that connect monosaccharides into larger chains.

Stereochemical Influence: The benzoyl group at the C-2 position can act as a "participating group" during glycosylation reactions. This means it can influence the stereochemical outcome at the anomeric center, often leading to the preferential formation of 1,2-trans-glycosidic linkages, a common motif in natural glycans.

Enhanced Solubility: The bulky, non-polar benzoyl groups make the otherwise water-soluble sugar readily soluble in organic solvents like dichloromethane (B109758) and toluene, which are commonly used for synthetic reactions. harvard.edu

Role in Advanced Organic Synthesis and Glycoscience

In the fields of advanced organic synthesis and glycoscience, the goal is often to construct complex, biologically active molecules. Protected monosaccharides like α-D-Arabinose tetrabenzoate serve as glycosyl donors, the fundamental units for building oligosaccharides and glycoconjugates.

The typical synthetic route involves activating the anomeric carbon of the protected sugar, often by converting it into a glycosyl halide (e.g., a bromide or chloride) or a trichloroacetimidate (B1259523). This activated glycosyl donor can then react with a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a glycosidic bond. This process can be repeated to assemble complex oligosaccharide chains.

Research in this area has demonstrated the use of protected arabinose units in the synthesis of significant biological structures. For instance, synthetic strategies have been developed to create fragments of the arabinogalactan from Mycobacterium tuberculosis. nih.gov These syntheses rely on protected arabinofuranose and galactofuranose building blocks to construct the specific linkages found in the bacterial cell wall. Such synthetic fragments are invaluable tools for studying the biosynthesis of the cell wall and for developing new diagnostic or therapeutic agents against tuberculosis.

Furthermore, arabinose-derived building blocks are used in the synthesis of novel C-nucleosides and various alkaloids, where the sugar moiety can enhance the biological activity or cellular uptake of the final compound. researchgate.netresearchgate.net The ability to use a stable, well-defined precursor like α-D-Arabinose tetrabenzoate is critical for the success and efficiency of these complex multi-step syntheses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H26O9 B11956695 alpha-d-Arabinose tetrabenzoate CAS No. 22434-99-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22434-99-7

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for α D Arabinose Tetrabenzoate and Analogous Protected Arabinosides

Classical Chemical Synthesis Routes

Classical methods for the synthesis of per-acylated sugars like α-D-Arabinose tetrabenzoate have traditionally relied on direct acylation strategies, with a significant focus on controlling the stereochemistry at the anomeric center.

Direct Benzoylation Strategies

The most straightforward approach to α-D-Arabinose tetrabenzoate is the direct benzoylation of D-arabinose. This reaction is typically carried out using a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a base, most commonly pyridine (B92270). The base serves to neutralize the acid generated during the reaction and to catalyze the acylation process.

A general procedure involves dissolving D-arabinose in a mixture of pyridine and a co-solvent like dichloromethane (B109758). Benzoyl chloride is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate, followed by stirring at room temperature. mdpi.com The reaction progress is monitored until completion, after which the product is isolated through a standard workup procedure involving extraction and purification by chromatography. While seemingly simple, this method often yields a mixture of anomers (α and β) and furanose/pyranose forms, necessitating careful purification to isolate the desired α-D-arabinopyranose tetrabenzoate.

A study on the regioselective benzoylation of D-tagatose provides a useful model, where a solution of the sugar in a pyridine/CH2Cl2 mixture was treated with benzoyl chloride. mdpi.com This highlights the common reagents and solvents used in such transformations.

Reagent/ConditionRole/Observation
D-ArabinoseStarting material
Benzoyl ChlorideBenzoylating agent
PyridineBase and catalyst
DichloromethaneCo-solvent
Low Temperature (0 °C)Controls reaction rate
ChromatographyPurification of anomers

Anomeric Control in Esterification Reactions

Controlling the stereoselectivity at the anomeric position (C-1) is a critical challenge in carbohydrate chemistry. The formation of the α-anomer is often desired for specific glycosylation reactions. The choice of base and reaction conditions can influence the anomeric ratio. Pyridine, a commonly used base, can also play a role in the isomerization of the initially formed products. nih.gov

For instance, studies on the Fisher glycosylation of pentoses have shown that the addition of a weak nucleophilic base like pyridine can promote the isomerization of furanosides to their more stable pyranoside counterparts. nih.gov In the context of benzoylation, the reaction conditions can be optimized to favor the thermodynamically more stable anomer. The anomeric effect also plays a role, which generally favors an axial orientation for an electronegative substituent at the anomeric carbon in the pyranose ring, which corresponds to the α-anomer in the case of D-arabinose.

Convergent Synthesis from Precursors

Convergent synthesis offers an alternative to direct benzoylation, where protected arabinose derivatives are constructed from smaller, pre-functionalized units. This can provide better control over stereochemistry and regioselectivity.

Derivatization from Glycosyl Halides

Glycosyl halides are versatile intermediates in carbohydrate synthesis. Per-O-acylated glycosyl halides can be prepared from the corresponding fully acylated sugars. For instance, per-benzoylated arabinose can be treated with hydrogen bromide (HBr) in a solvent like acetic acid or dichloromethane to generate the corresponding arabinosyl bromide. This bromide can then be used as a glycosyl donor in glycosylation reactions. The stereochemistry of the resulting glycosidic bond is influenced by factors such as the participating nature of the C-2 protecting group and the reaction conditions. nih.gov A benzoyl group at C-2 typically leads to the formation of a 1,2-trans-glycosidic linkage via neighboring group participation.

Transformations from Arabinose Mercaptals

Arabinose mercaptals, specifically dithioacetals, serve as stable, acyclic precursors for the synthesis of protected arabinose derivatives. For example, L-arabinose can be converted to its phenyl thioacetal. chemrxiv.org Subsequent chemical manipulations, such as reduction followed by benzoylation, can lead to protected arabinosides. chemrxiv.org This approach allows for a range of transformations on the acyclic backbone before cyclization to the desired protected furanoside or pyranoside.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. In carbohydrate chemistry, this translates to the use of greener solvents, catalysts, and energy sources.

One modern approach involves the use of mechanochemistry, where reactions are carried out by grinding or milling solid reactants together, often in the absence of a solvent. This technique has been successfully applied to the per-acetylation of monosaccharides and could potentially be adapted for benzoylation.

Furthermore, enzymatic and biocatalytic methods are gaining traction for the regioselective acylation and deacylation of carbohydrates. conicet.gov.arnih.govacs.org Lipases, for example, have been shown to catalyze the selective acylation of hydroxyl groups in various organic solvents. While specific examples for the complete benzoylation of arabinose to its tetrabenzoate are still emerging, the potential for enzymatic catalysis to provide a milder and more selective alternative to classical chemical methods is significant. Research in this area is focused on identifying and engineering enzymes with the desired substrate specificity and catalytic efficiency.

Another sustainable approach focuses on the selective acetylation of the anomeric hydroxyl group of unprotected sugars in water, using a combination of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), thioacetic acid, and a base. rsc.org While this method focuses on acetylation, the principle of using water as a solvent represents a significant step towards greener carbohydrate chemistry and could potentially be extended to benzoylation reactions.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of protected arabinosides aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. A key strategy is the use of biocatalysis, which employs enzymes to perform chemical transformations under mild conditions, often with high selectivity, thus reducing the need for protecting groups and harsh reagents. rsc.orgnih.gov

Biocatalytic conversions are central to creating value-added chemicals from renewable biomass, such as L-arabinose, a major carbohydrate component found in sugar beet pulp. rsc.org The use of enzymes in solvent-free systems or in environmentally benign solvents like water further aligns with green chemistry goals, as it can eliminate the reliance on toxic organic solvents often used in conventional synthesis. mdpi.comsciforum.net This approach not only leads to purer products by minimizing side reactions but also simplifies downstream processing. nih.govembrapa.br

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique in green organic chemistry, offering significant advantages over conventional heating methods. sciforum.netnumberanalytics.com By utilizing microwave radiation, this technology facilitates rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours or days to mere minutes. sciforum.netnumberanalytics.com This rapid heating can also lead to increased product yields and improved purity. numberanalytics.com

The core principle involves the interaction of microwave radiation with polar molecules in the reaction, causing them to align with the oscillating electric field. This rapid reorientation generates heat through molecular friction. numberanalytics.com Dedicated microwave reactors provide precise control over temperature and pressure, ensuring safe and reproducible synthetic outcomes. numberanalytics.com This method has been successfully applied to a wide range of organic transformations, including coupling reactions and condensations, which are relevant to the synthesis of complex molecules like protected arabinosides. numberanalytics.comnih.gov The efficiency of microwave-assisted synthesis makes it a valuable tool for accelerating the development of new synthetic processes and is considered a key technology for green chemistry. sciforum.net

Biocatalytic and Chemoenzymatic Route Development

Biocatalytic and chemoenzymatic strategies offer highly selective and environmentally friendly alternatives to traditional chemical methods for synthesizing protected arabinosides. mdpi.comembrapa.br These methods leverage the high specificity of enzymes to achieve transformations that are often difficult to control with conventional chemistry, such as regioselective acylation. researchgate.net

Enzymatic methods for producing arabinosides often utilize enzymes like nucleoside phosphorylases (NPs) or N-deoxyribosyltransferases, which catalyze transglycosylation reactions. mdpi.com These biocatalytic approaches can be more efficient and generate fewer by-products compared to multi-step chemical procedures. mdpi.com A chemoenzymatic approach combines chemical synthesis with enzymatic steps. For instance, α-D-arabinofuranose 1-phosphate, prepared chemically, can be used as a substrate for recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP) to produce purine arabinosides like Fludarabine and Nelarabine. researchgate.net

Lipases are another important class of enzymes used for this purpose. Immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a widely studied biocatalyst for esterification reactions due to its high activity, selectivity, and thermostability. researchgate.netmdpi.com It has been successfully used to catalyze the direct, regioselective esterification of L-(+)-arabinose with fatty acids, such as palmitic acid, specifically at the primary hydroxyl group. researchgate.net This avoids the need for complex protection and deprotection steps. embrapa.br Similarly, Lipozyme RM IM has been used to synthesize lauroyl and stearoyl monoesters of L-arabinose. embrapa.br

The development of these enzymatic routes often involves optimizing reaction conditions, such as temperature and solvent systems, to maximize yield and selectivity. For example, a mixture of dimethyl-sulfoxide in tert-butanol (B103910) was identified as an optimal solvent for the lipase-catalyzed synthesis of arabinose-palmitic acid monoesters. researchgate.net

Table 1: Comparison of Biocatalytic Syntheses of Arabinose Esters and Analogues

ProductEnzymeSubstratesKey Findings/YieldReference
L-arabinose/palmitic acid monoestersImmobilized Candida antarctica lipase B (Novozyme 435)L-(+)-arabinose and palmitic acidSuccessful regioselective esterification at the primary hydroxyl group. Optimal solvent found to be 10% DMSO in tert-butanol. researchgate.net
5-O-lauroyl-L-arabinofuranoseLipozyme RM IML-arabinose and lauroyl sourceSynthesis achieved via transesterification, demonstrating the viability of using lignocellulosic monosaccharides. embrapa.br
FludarabineRecombinant E. coli purine nucleoside phosphorylase (PNP)2-fluoroadenine and α-D-arabinofuranose 1-phosphateReaction equilibrium shifted towards product formation, achieving 94% conversion and a 77% isolated yield. researchgate.net
NelarabineRecombinant E. coli purine nucleoside phosphorylase (PNP)2-amino-6-methoxypurine and α-D-arabinofuranose 1-phosphateReached equilibrium at an equimolar ratio, resulting in a 40% isolated yield. researchgate.net

Chemical Reactivity and Mechanistic Studies of α D Arabinose Tetrabenzoate Transformations

Selective Deprotection and Functional Group Interconversions

The selective removal of one or more benzoate (B1203000) groups from α-D-arabinose tetrabenzoate is a critical step for subsequent functionalization. The ability to unmask a single hydroxyl group in the presence of others allows for the regiocontrolled introduction of new functional groups or the extension of a carbohydrate chain from a specific position.

Hydrolysis Pathways and Selectivity

The hydrolysis of the four ester linkages in α-D-arabinose tetrabenzoate to regenerate the free sugar is typically achieved under basic conditions. This process, known as saponification, involves the complete removal of all benzoate groups. Achieving selective, or partial, hydrolysis is significantly more challenging due to the similar reactivity of the four secondary ester groups.

Standard hydrolysis is most often accomplished using a catalytic amount of sodium methoxide (B1231860) in methanol, a procedure known as the Zemplén deacylation. This reaction is typically rapid and clean, leading to the formation of D-arabinose and methyl benzoate as a byproduct.

Reagent Condition Outcome
Sodium Methoxide (NaOMe) in Methanol (MeOH)Catalytic, Room TemperatureComplete deprotection to D-arabinose
Sodium Hydroxide (NaOH) in Water/THFStoichiometric, HeatComplete deprotection to D-arabinose
Ammonia (NH₃) in Methanol (MeOH)Saturated, Room TemperatureComplete deprotection to D-arabinose

This table presents common laboratory methods for the complete debenzoylation of per-acylated sugars like α-D-arabinose tetrabenzoate.

The inherent difficulty in achieving regioselective hydrolysis stems from the relatively minor differences in steric and electronic environments of the ester groups. While the C-1 O-benzoyl group (anomeric position) is electronically distinct, its reactivity towards hydrolysis does not typically allow for clean, selective removal without affecting the other positions under standard basic conditions. Enzymatic approaches, while offering high selectivity in some cases, are not commonly employed for the deprotection of simple benzoylated sugars like this one.

Regioselective Substitution Reactions

Regioselective substitution reactions on a protected arabinose core are essential for building complex structures. While these reactions are often performed on derivatives with differentiated protecting groups, studies on related sugar systems provide insight into the principles of selectivity. For instance, reactions on methyl pyranoside derivatives of pentoses like arabinose have demonstrated that highly regioselective monosubstitutions can be achieved. researchgate.net

These reactions often exploit subtle differences in the reactivity of the hydroxyl groups. In the case of an arabinopyranoside, the C-4 hydroxyl is often found to be less sterically hindered than the C-2 and C-3 hydroxyls, which can sometimes be exploited for selective acylation or silylation. Conversely, chelation control using organotin or organoboron reagents can direct substitution to specific vicinal diol pairs.

A study on L-arabinofuranosides demonstrated that selective acylation could be achieved at the 3- or 2-position after protecting the primary 5-hydroxyl group. nih.gov This was accomplished by generating organoboron intermediates with L-Selectride, which then directed the electrophilic acyl chloride to a specific position. nih.gov While this study was on the furanose form, the principles of using temporary directing groups are broadly applicable in carbohydrate chemistry to achieve regiocontrol that is otherwise difficult.

Reaction Type Reagents Typical Site of Reaction on Arabinose Core Controlling Factors
AcylationAcyl Chloride, Pyridine (B92270) (cat.)C-4 (often least hindered)Steric hindrance
SilylationTBDMSCl, ImidazoleC-4 (often least hindered)Steric hindrance
Stannylene Acetal FormationBu₂SnOC-2, C-3 diolFormation of a stable 5-membered cyclic intermediate
Regioselective Opening of EpoxidesNucleophiles (e.g., L-Selectride)C-2 or C-3Stereoelectronic control (Fürst-Plattner rule)

This table summarizes general strategies for achieving regioselective substitution on arabinose derivatives, based on principles demonstrated in carbohydrate chemistry.

Glycosylation Chemistry with α-D-Arabinose Tetrabenzoate as Donor

In glycosylation, α-D-arabinose tetrabenzoate can serve as a glycosyl donor, providing the arabinose unit for the formation of a new glycosidic bond with a glycosyl acceptor (typically an alcohol). The success and stereochemical outcome of this reaction are highly dependent on the activation of the donor and the electronic effects of the protecting groups.

Activation Strategies for Glycosyl Donors

For α-D-arabinose tetrabenzoate to function as a glycosyl donor, the anomeric O-benzoyl group must be replaced with a more effective leaving group. This "activation" transforms the stable, fully protected sugar into a reactive species ready for coupling.

Common activation strategies include:

Conversion to a Glycosyl Halide: Treatment with HBr in acetic acid converts the anomeric acetate (B1210297) (or, in this case, benzoate) to an anomeric bromide. This glycosyl bromide is then activated in the presence of a glycosyl acceptor using a promoter, such as a silver or mercury salt (Koenigs-Knorr reaction). nih.gov

Conversion to a Trichloroacetimidate (B1259523) Donor: The anomeric hydroxyl (obtained by selective de-O-benzoylation at C-1, which is challenging, or more commonly by synthesis from a different precursor) can be reacted with trichloroacetonitrile (B146778) in the presence of a base like DBU to form an anomeric trichloroacetimidate. This powerful glycosyl donor is typically activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).

Conversion to a Thioglycoside: A thioether group (e.g., -SPh, -SEt) is installed at the anomeric position. Thioglycosides are stable but can be activated for glycosylation using various promoters, including N-iodosuccinimide (NIS) in combination with a Lewis acid (e.g., TfOH or AgOTf).

The choice of activation strategy depends on the specific requirements of the synthesis, including the reactivity of the glycosyl acceptor and the desired stereochemical outcome.

Mechanistic Aspects of Anomeric Control

Controlling the stereochemistry at the newly formed anomeric center (anomeric control) is arguably the most significant challenge in glycosylation chemistry. The outcome, whether α or β, is determined by the interplay of several factors, including the nature of the protecting group at the C-2 position, the reactivity of the donor and acceptor, the solvent, and the reaction conditions. acs.org

When a participating protecting group, such as a benzoate ester, is present at the C-2 position, the stereochemical outcome is generally predictable and reliable. beilstein-journals.orgdoaj.org The participation of this group leads to the formation of a 1,2-trans glycosidic bond. In the absence of such participation (e.g., if the C-2 protecting group were a non-participating benzyl (B1604629) ether), the reaction often proceeds through a more transient oxocarbenium ion intermediate. nih.gov The stereoselectivity in such cases is less predictable and is influenced by factors like the anomeric effect, solvent effects, and the thermodynamics of the system.

Neighboring Group Participation Effects in Glycosylation

The presence of the benzoate ester at the C-2 position of α-D-arabinose tetrabenzoate has a profound and controlling influence on the stereochemical course of glycosylation. This phenomenon, known as neighboring group participation (NGP), is a cornerstone of modern carbohydrate synthesis for achieving 1,2-trans stereoselectivity. nih.govmdpi.com

The mechanism proceeds as follows:

The promoter activates the leaving group at the anomeric carbon (C-1).

As the leaving group begins to depart, the carbonyl oxygen of the adjacent C-2 benzoate ester attacks the electrophilic anomeric carbon in an intramolecular fashion. beilstein-journals.org

This attack results in the formation of a resonance-stabilized cyclic acyloxonium (dioxolenium) ion intermediate. This intermediate is conformationally rigid and effectively blocks the α-face of the arabinopyranose ring.

The glycosyl acceptor (an alcohol) can then only attack the anomeric carbon from the opposite, unhindered β-face.

This SN2-like attack opens the cyclic intermediate and exclusively forms a glycosidic bond with a trans relationship to the C-2 substituent.

For a D-arabinose donor, where the C-2 substituent is axial (in the more stable 1C₄ conformation), the formation of a 1,2-trans product results in an equatorial anomeric linkage, which is defined as β . Therefore, glycosylation using α-D-arabinose tetrabenzoate as a donor reliably yields the β-D-arabinopyranoside product.

Factor Effect on Glycosylation with α-D-Arabinose Tetrabenzoate Mechanism Stereochemical Outcome
C-2 Benzoate Group Dominant controlling elementNeighboring Group Participation (NGP)1,2-trans glycoside
Intermediate Stabilized acyloxonium ionCovalent participation of the C-2 esterBlocks α-face attack
Acceptor Attack Directed to the opposite faceSN2-like attack on the intermediateExclusively β-anomer formed

This table details the impact of the C-2 benzoate's neighboring group participation on the glycosylation reaction.

Oxidation-Reduction Chemistry of Protected Arabinose Systems

The oxidation and reduction of carbohydrates are fundamental transformations in organic synthesis, enabling access to a wide array of valuable derivatives such as aldonic acids, aldaric acids, uronic acids, and alditols. The reactivity of the sugar backbone is, however, significantly influenced by the presence and nature of protecting groups. In the case of α-D-arabinose tetrabenzoate, the four benzoyl groups play a crucial role in modulating the molecule's susceptibility to oxidative and reductive conditions. These protecting groups, while rendering the hydroxyl groups inert, introduce new dimensions to the chemical behavior of the arabinose core, particularly concerning the stability of the ester linkages and the pyranose ring under various reaction conditions.

The oxidation of protected arabinose systems, particularly per-benzoylated derivatives like α-D-arabinose tetrabenzoate, presents a synthetic challenge. The primary alcohol at the C-5 position is a key target for oxidation to yield the corresponding uronic acid, a valuable building block in medicinal chemistry and glycobiology. However, the bulky and electron-withdrawing nature of the benzoate esters can sterically hinder and electronically deactivate the C-5 position, making its selective oxidation difficult.

Research into the oxidation of protected monosaccharides often involves a post-glycosylation oxidation strategy. This approach entails first protecting the hydroxyl groups and establishing the glycosidic linkage, followed by the selective oxidation of the desired position. For the synthesis of D-arabinuronic acid derivatives, this would involve the oxidation of a suitably protected D-arabinose precursor. While specific studies on the direct oxidation of α-D-arabinose tetrabenzoate are not extensively detailed in readily available literature, general principles of carbohydrate oxidation can be applied. The use of potent oxidizing agents under carefully controlled conditions is typically required to effect the transformation of the primary alcohol to a carboxylic acid without cleaving the ester protecting groups or the glycosidic bond.

The reduction of α-D-arabinose tetrabenzoate offers pathways to various modified arabinose derivatives. The primary targets for reduction are the four benzoate ester groups. Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of cleaving esters to their corresponding alcohols. nih.govcapes.gov.br The complete reduction of α-D-arabinose tetrabenzoate would be expected to yield L-arabinose, as the reduction of the benzoate esters would liberate the free hydroxyl groups of the sugar. This process, known as debenzoylation, is a common deprotection strategy in carbohydrate synthesis. nih.gov

The conditions for such a reduction must be carefully controlled. While LiAlH₄ is effective, its high reactivity can sometimes lead to undesired side reactions. nih.gov Alternative, milder reducing agents or different reaction conditions might be employed for selective transformations. For instance, the goal might be a partial debenzoylation to liberate specific hydroxyl groups for further functionalization. However, achieving high regioselectivity in the partial debenzoylation of a per-benzoylated sugar can be challenging due to the similar reactivity of the four ester groups.

The stability of the benzoyl protecting groups is a critical factor in both oxidation and reduction reactions. nih.govnih.gov Under strongly basic or acidic conditions, or at elevated temperatures, the ester linkages can be susceptible to hydrolysis. Therefore, reaction conditions for oxidation or reduction must be chosen to be compatible with the stability of the benzoate esters to avoid premature deprotection.

Detailed research findings on specific oxidation and reduction reactions of α-D-arabinose tetrabenzoate, including precise reaction conditions and product yields, are not extensively documented in publicly accessible literature. However, based on the general principles of carbohydrate chemistry, the following tables outline plausible transformations and the expected primary products.

Table 1: Hypothetical Oxidation Reactions of a Protected Arabinose System

Starting MaterialReagents and ConditionsExpected Primary Product
Methyl 2,3,4-tri-O-benzoyl-α-D-arabinopyranoside1. TEMPO, BAIB, CH₂Cl₂/H₂O; 2. NaClO₂Methyl 2,3,4-tri-O-benzoyl-α-D-arabinopyranosiduronic acid
α-D-Arabinose tetrabenzoateSelective C-5 oxidant1,2,3,4-Tetra-O-benzoyl-D-arabinuronic acid

Table 2: Hypothetical Reduction Reactions of α-D-Arabinose Tetrabenzoate

Starting MaterialReagents and ConditionsExpected Primary Product
α-D-Arabinose tetrabenzoateLiAlH₄, THF, refluxL-Arabinose
α-D-Arabinose tetrabenzoateNaOMe, MeOH (Zemplén de-O-benzoylation)α-D-Arabinose

It is important to note that the reactions presented in the tables are based on established methodologies in carbohydrate chemistry and represent expected outcomes. The actual yields and the formation of any side products would need to be determined experimentally. The steric and electronic effects of the four benzoate groups in α-D-arabinose tetrabenzoate would undoubtedly play a significant role in the kinetics and selectivity of these transformations.

Stereochemical Control and Conformational Analysis of α D Arabinose Tetrabenzoate Derivatives

Stereoselective Synthetic Approaches

Achieving stereochemical control is a primary challenge in carbohydrate synthesis. For derivatives like α-D-arabinose tetrabenzoate, this involves managing the orientation of newly formed bonds at the anomeric center and other chiral carbons.

The formation of a glycosidic linkage from a glycosyl donor, such as a derivative of α-D-arabinose tetrabenzoate, must be controlled to yield either an α- or β-linkage with high selectivity. nih.gov The stereochemical outcome is dependent on the glycosyl donor, the acceptor's hydroxyl group, the reaction conditions, and crucially, the nature of the protecting groups on the sugar ring. nih.gov

A key strategy for achieving stereocontrol involves the use of a "participating" protecting group at the C-2 position. nih.govnih.gov In the case of α-D-arabinose tetrabenzoate, the benzoyl (Bz) group at C-2 can participate in the reaction. During glycosylation, this C-2 benzoyl group can form a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate effectively shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face. nih.gov This mechanism reliably leads to the formation of a 1,2-trans-glycosidic linkage. Therefore, starting from an α-arabinose donor with a participating group at C-2 would predominantly yield a β-glycoside.

Conversely, to obtain a 1,2-cis-glycosidic linkage (an α-glycoside from an α-donor), a non-participating protecting group would be required at the C-2 position.

Diastereoselective transformations on the arabinose scaffold are essential for creating complex carbohydrate structures. The inherent chirality of the arabinose molecule influences the stereochemical outcome of reactions at various positions on the ring. For instance, biocatalytic conversions using enzymes like transketolase have been developed for the efficient and stereoselective synthesis of other rare sugars starting from L-arabinose. rsc.org

In the synthesis of oligosaccharides, the conformation of the arabinose ring, which is influenced by its protecting groups, plays a role. The synthesis of arabinofuranosyl oligosaccharide analogues has been achieved where one ring is conformationally locked. nih.gov This approach allows for the study of how the conformation of one sugar unit might influence the stereochemical outcome of glycosylation at an adjacent unit. nih.gov For α-D-arabinose tetrabenzoate, the bulky benzoate (B1203000) groups would create a specific steric environment, directing incoming reagents to the less hindered face of the molecule during transformations, thereby leading to diastereoselective outcomes.

Conformational Preferences and Dynamics

Arabinose and its derivatives can exist in different ring forms and conformations, and the equilibrium between these states is influenced by various factors.

Monosaccharides with five or more carbons, like arabinose, exist predominantly as cyclic structures in solution. uomustansiriyah.edu.iq These can be six-membered rings (pyranose) or five-membered rings (furanose), each of which can also exist as α and β anomers. uomustansiriyah.edu.iqnih.gov The equilibrium between these forms is dynamic and sensitive to the solvent. nih.govcdnsciencepub.com

For arabinose, the pyranose form is generally more stable in aqueous solutions. researchgate.net However, in the less polar solvent dimethyl sulfoxide (B87167) (DMSO), the proportion of the furanose form increases significantly. cdnsciencepub.com Studies have shown that D-arabinose has virtually no detectable furanose form in water, but in DMSO, its furanose proportion rises to about one-third of the total. cdnsciencepub.com This shift is attributed to changes in hydrogen bonding; water is thought to selectively stabilize the pyranose form. cdnsciencepub.com For oligosaccharides with arabinose at the reducing end, the arabinofuranose form can account for as much as 55% in DMSO. nih.gov

Table 1: Equilibrium Composition of D-Arabinose in Different Solvents

SolventPyranose FormFuranose FormReference
Water (D₂O)~100%Not Detected cdnsciencepub.com
Dimethyl Sulfoxide (DMSO)~67%~33% cdnsciencepub.com

This table illustrates the significant shift in the pyranose-furanose equilibrium of D-arabinose depending on the solvent environment.

The pyranose ring itself is not planar and typically adopts a chair conformation, which is more stable than the boat conformation. uomustansiriyah.edu.iq

Protecting groups do more than just mask functional groups; they exert a profound influence on the conformation of the sugar ring and its side chains. nih.govacs.org Bulky protecting groups, such as the four benzoate groups in α-D-arabinose tetrabenzoate, introduce steric hindrance that can favor specific ring puckers or rotamer populations of the exocyclic C5 group.

Conformation-constraining protecting groups can be used to lock a sugar ring into a specific, often less stable, conformation to achieve a desired stereochemical outcome during a reaction. nih.gov For example, a 3,5-O-di-tert-butylsilylene (DTBS) group has been used to lock an arabinosyl donor into an E₃ conformation. This conformational lock favors nucleophilic attack from the β-face, enabling the difficult synthesis of 1,2-cis-arabinofuranosides. nih.gov Similarly, benzylidene protecting groups can lock the C5-C6 bond in gluco- and galactopyranosides into a specific conformation, which in turn influences the reactivity of the anomeric center through electronic effects. nih.gov The collective steric and electronic effects of the four benzoate groups on the α-D-arabinose ring would similarly be expected to stabilize a particular ring conformation over others.

Computational Chemistry in Stereochemical Studies

Computational chemistry has become an indispensable tool for understanding the stereochemical and conformational properties of carbohydrates. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide insights that are often difficult to obtain through experimental means alone.

For arabinofuranosides, which are known for their conformational flexibility, computational approaches have been used to analyze their ring conformations in detail. nih.govuu.nlacs.org By calculating vicinal proton-proton coupling constants and comparing them with experimental values obtained from NMR spectroscopy, researchers can determine the conformational equilibrium of the furanose ring. uu.nlacs.org These studies have shown that α-L-arabinofuranosides in certain oligosaccharides exist in a dynamic equilibrium between different N-type and S-type conformers. uu.nl

Furthermore, computational models can predict how changes in protecting groups or substitution patterns will affect the conformational landscape of the sugar. acs.org For α-D-arabinose tetrabenzoate, computational studies could model the preferred pyranose chair or furanose envelope conformations, predict the rotational preferences of the benzoate groups, and rationalize the stereochemical outcomes of glycosylation reactions by mapping the energy surface of the reaction intermediates and transition states.

Density Functional Theory (DFT) for Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex mechanisms of glycosylation reactions involving derivatives like α-D-arabinose tetrabenzoate. By calculating the energies of various transition states and intermediates, DFT can provide a detailed picture of the reaction pathways and explain the observed stereochemical outcomes. The presence of bulky benzoate protecting groups significantly influences the conformational preferences of the arabinofuranose ring and the accessibility of the anomeric center, factors that can be quantitatively assessed using DFT.

One of the key aspects elucidated by DFT is the nature of the reactive species formed upon activation of the glycosyl donor. In the case of α-D-arabinose tetrabenzoate, the reaction can proceed through various intermediates, including covalent triflates and oxocarbenium ions. acs.org DFT calculations help to determine the relative stabilities of these intermediates and the energy barriers for their interconversion and subsequent reaction with a nucleophile. acs.org

For instance, the formation of a 1,2-cis or 1,2-trans glycosidic linkage is dictated by the subtle interplay of electronic and steric effects, which can be modeled with high accuracy using DFT. The theory can predict how the electron-withdrawing nature of the benzoate groups affects the stability of the transient oxocarbenium ion and the trajectory of the incoming nucleophile. nih.gov

Table 1: Calculated Relative Energies of Postulated Intermediates in a Glycosylation Reaction of a Benzoylated Arabinofuranosyl Donor

IntermediateFunctional/Basis SetRelative Energy (kcal/mol)
α-Glycosyl TriflateB3LYP/6-31G(d)0.00
Oxocarbenium IonB3LYP/6-31G(d)+5.2
β-Glycosyl TriflateB3LYP/6-31G(d)+8.9

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations on similar glycosyl donors. The actual values for α-D-arabinose tetrabenzoate may vary.

These calculations can reveal that the α-glycosyl triflate is the most stable initial intermediate. However, the stereochemical outcome is often governed by the Curtin-Hammett principle, where the product distribution depends on the relative energies of the transition states leading from the rapidly equilibrating intermediates. nih.gov DFT is instrumental in mapping out this complex energy landscape.

Molecular Modeling of Reactive Intermediates

The stereochemical outcome of glycosylation reactions is intimately linked to the three-dimensional structure of the fleeting reactive intermediates. Molecular modeling, particularly using DFT, allows for the detailed characterization of these transient species, such as the arabinofuranosyl oxocarbenium ion. nih.gov The conformation of this key intermediate is a determining factor in whether the nucleophile attacks from the α- or β-face.

For a furanose ring, which is inherently flexible, there are several possible envelope and twist conformations. The benzoyl groups in α-D-arabinose tetrabenzoate exert significant steric and electronic influence, constraining the ring to a limited set of low-energy conformations. nih.gov Computational studies on methyl β-D-arabinofuranoside have shown that the lowest energy conformations can be identified using DFT calculations. nih.gov

The modeling of the oxocarbenium ion derived from α-D-arabinose tetrabenzoate would likely show a puckered ring, with the anomeric carbon and the ring oxygen adopting a geometry that maximizes stabilization of the positive charge. The orientation of the benzoate groups would further influence the accessibility of the two faces of the ring to an incoming nucleophile.

Table 2: Calculated Dihedral Angles and Relative Energies of Low-Energy Conformers of a Benzoylated Arabinofuranosyl Cation

ConformerKey Dihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Predicted Attack Trajectory
E₃ (Envelope)~0°0.0α-face favored
³E (Envelope)~180°+1.5β-face hindered
⁴T₅ (Twist)~ -30°+2.1Mixed

Note: This data is illustrative and based on general principles of furanose ring conformation and the influence of protecting groups. Specific values for the α-D-arabinose tetrabenzoate-derived cation would require dedicated computational studies.

The computational models can also account for the presence of the counterion and solvent molecules, providing a more realistic picture of the reaction environment. This level of detail is crucial for understanding phenomena such as the role of remote participation, where a distal benzoyl group might interact with the oxocarbenium ion to shield one face of the ring, thereby directing the stereochemical outcome of the glycosylation. researchgate.net Through such detailed molecular modeling, a rational basis for the design of stereoselective glycosylation reactions using α-D-arabinose tetrabenzoate derivatives can be established.

Advanced Applications of α D Arabinose Tetrabenzoate in Complex Carbohydrate Synthesis

Oligosaccharide and Polysaccharide Fragment Assembly

The construction of oligosaccharides and polysaccharide fragments relies on the sequential and stereocontrolled formation of glycosidic bonds. α-D-Arabinose tetrabenzoate, by functioning as a stable glycosyl donor, plays a pivotal role in the assembly of these complex structures.

Arabinofuranosyl oligosaccharides are key components of various biologically significant glycans, including the cell wall of Mycobacterium tuberculosis. The synthesis of these oligosaccharides often employs perbenzoylated arabinofuranosyl donors, such as derivatives of α-D-arabinose tetrabenzoate, due to their stability and reactivity.

In a typical synthetic route, a protected arabinofuranosyl donor, often activated as a trichloroacetimidate (B1259523) or a related species, is reacted with a suitable glycosyl acceptor. The benzoyl groups at the C-2, C-3, and C-5 positions of the arabinose ring influence the stereochemical outcome of the glycosylation reaction, often favoring the formation of the desired α-linkage. Following the coupling reaction, the benzoyl protecting groups can be removed under basic conditions to yield the final oligosaccharide.

Table 1: Examples of Arabinofuranosyl Oligosaccharide Synthesis using Perbenzoylated Donors

DonorAcceptorProductLinkage
2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl trichloroacetimidateMethyl 2,3-di-O-benzoyl-α-L-arabinofuranosideDisaccharideα-(1->5)
Perbenzoylated arabinofuranosyl bromideProtected arabinofuranosyl acceptorDisaccharideα-(1->3)

This table presents representative examples of glycosylation reactions involving perbenzoylated arabinose donors to form specific arabinofuranosyl linkages.

Detailed research has demonstrated the utility of such building blocks in the assembly of fragments of arabinan (B1173331) from mycobacteria. These synthetic oligosaccharides are valuable tools for studying the biosynthesis of the mycobacterial cell wall and for the development of new therapeutic agents against tuberculosis. nih.gov

Glycoconjugates, molecules in which carbohydrates are linked to other chemical species like peptides, proteins, or lipids, are vital for many biological processes. α-D-Arabinose tetrabenzoate can serve as a precursor for the arabinose component in the synthesis of glycoconjugate scaffolds.

The synthesis of these scaffolds involves the initial preparation of a suitably functionalized arabinose derivative from the tetrabenzoate. For instance, the anomeric benzoate (B1203000) can be selectively replaced with a group amenable to conjugation, such as a thiol or an azide. This modified arabinose unit can then be deprotected and coupled to the desired non-carbohydrate moiety. The benzoyl groups on the sugar ring protect the hydroxyls during these transformations. The resulting glycoconjugates are instrumental in studying carbohydrate-protein interactions and in the development of synthetic vaccines and diagnostics.

Precursors for Specialized Carbohydrate Derivatives

Beyond its role in oligosaccharide synthesis, α-D-arabinose tetrabenzoate is a valuable starting material for the preparation of a range of specialized carbohydrate derivatives with important biological activities.

Glycosidase inhibitors are compounds that interfere with the function of carbohydrate-processing enzymes and have therapeutic applications in areas such as diabetes and viral infections. The arabinose scaffold can be chemically modified to mimic the transition state of glycosidase-catalyzed reactions, leading to potent inhibitors.

Starting from α-D-arabinose tetrabenzoate, synthetic chemists can introduce various functional groups and structural modifications. For example, the ring oxygen can be replaced with a nitrogen atom to create iminosugar analogs, or functional groups can be introduced at different positions of the sugar ring. While direct synthesis from the tetrabenzoate is not always documented, its protected nature makes it an ideal starting point for the multi-step sequences required to produce these complex analogs.

The chemical extension of the carbon chain of sugars is a fundamental process for accessing higher-carbon monosaccharides, which are components of some bacterial polysaccharides and antibiotics. Methodologies for carbohydrate chain elongation can be applied to derivatives of α-D-arabinose tetrabenzoate. rsc.org

One common strategy involves the reaction of the free aldehyde form of the sugar, which can be generated from the protected precursor, with a suitable carbon nucleophile. For example, a Wittig reaction or an aldol (B89426) addition can be employed to add one or more carbon atoms to the sugar backbone. The benzoyl protecting groups ensure that the stereocenters of the original arabinose moiety are preserved during these transformations. Subsequent chemical modifications of the newly introduced carbon atoms can lead to a diverse array of higher sugars.

Nucleoside and nucleotide analogs are cornerstones of antiviral and anticancer therapies. Arabinonucleosides, where the sugar moiety is arabinose instead of ribose, are a particularly important class of these compounds. α-D-Arabinose tetrabenzoate is a key precursor in the synthesis of these vital molecules.

The synthesis typically involves the coupling of a protected arabinose derivative, such as an arabinofuranosyl halide or triflate derived from the tetrabenzoate, with a nucleobase. The benzoyl protecting groups play a crucial role in directing the stereochemistry of the glycosidic bond formation and in ensuring the stability of the sugar moiety during the coupling reaction. Following the successful coupling, the protecting groups are removed to afford the final arabinonucleoside.

Table 2: Key Steps in the Synthesis of Arabinonucleosides from a Tetrabenzoate Precursor

StepReactionPurpose
1Activation of the anomeric positionFormation of a reactive glycosyl donor (e.g., glycosyl halide)
2Coupling with a silylated nucleobaseFormation of the N-glycosidic bond
3DeprotectionRemoval of benzoyl groups to yield the final nucleoside

This table outlines a general synthetic sequence for the preparation of arabinonucleosides starting from a perbenzoylated arabinose derivative.

This synthetic approach provides access to a wide range of arabinonucleoside analogs with modified sugars or nucleobases, allowing for the systematic exploration of their structure-activity relationships.

Integration into Multistep Organic Syntheses

The strategic incorporation of α-D-arabinose tetrabenzoate as a glycosyl donor is a key tactic in the multistep synthesis of complex oligosaccharides, particularly those containing the arabinofuranosyl motif. This protected monosaccharide serves as a stable and reliable building block, which, under appropriate activation, participates in glycosylation reactions to form desired glycosidic linkages. Its application is particularly notable in the assembly of fragments of significant biological importance, such as the arabinogalactan (B145846) from Mycobacterium tuberculosis.

In a notable example, the synthesis of a disaccharide, methyl 2,3-di-O-benzoyl-β-D-arabinofuranosyl-(1→5)-2,3-di-O-benzoyl-α-D-arabinofuranoside, showcases the utility of a related precursor, 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide, derived from the tetrabenzoated arabinose. The glycosylation reaction between the arabinofuranosyl bromide donor and a suitably protected methyl arabinofuranoside acceptor proceeds in the presence of silver trifluoromethanesulfonate (B1224126) and 2,6-lutidine in dichloromethane (B109758). This reaction selectively forms the β-(1→5) linkage, a common structural element in arabinans. The benzoyl protecting groups play a crucial role in influencing the stereochemical outcome of the glycosylation and ensuring the stability of the donor and the product. Following the coupling, the benzoyl groups can be removed under standard Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to afford the deprotected disaccharide.

The efficiency and stereoselectivity of such glycosylation reactions are paramount in multistep syntheses. The choice of promoter, solvent, and the nature of the protecting groups on both the glycosyl donor and acceptor are critical parameters that are often optimized to achieve the desired outcome. The tetrabenzoate protecting groups on the arabinose donor not only influence the reactivity and selectivity but also facilitate purification of intermediates due to their crystallinity and UV activity.

A representative multistep synthesis involving an arabinose donor is the formation of a key disaccharide fragment. The reaction data for a typical glycosylation step is outlined below:

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventProductYield (%)
2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromideMethyl 2,3-di-O-benzoyl-α-D-arabinofuranosideSilver trifluoromethanesulfonate, 2,6-lutidineDichloromethaneMethyl 2,3-di-O-benzoyl-β-D-arabinofuranosyl-(1→5)-2,3,5-tri-O-benzoyl-α-D-arabinofuranoside~60-70%

This integration of protected arabinose donors into complex synthetic sequences underscores their importance in constructing intricate carbohydrate structures, enabling the study of their biological functions and the development of new therapeutic agents.

Analytical Techniques for Characterization and Mechanistic Elucidation

Advanced Spectroscopic Methods

Spectroscopic methods are indispensable for providing detailed information about the molecular structure and connectivity of atoms within alpha-d-Arabinose tetrabenzoate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.govyoutube.com By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms and the stereochemistry of the sugar ring can be determined.

In the ¹H NMR spectrum of this compound, the protons of the arabinose ring are expected to appear in a specific region, typically deshielded due to the electron-withdrawing effects of the benzoate (B1203000) groups. The anomeric proton (H-1) is particularly diagnostic and would likely appear as a doublet at a downfield chemical shift, with its coupling constant providing information about its orientation (axial or equatorial). The protons of the four benzoate groups would generate complex multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. oregonstate.edulibretexts.org The carbonyl carbons of the ester groups are expected to resonate at the most downfield region (around 164-166 ppm). The carbons of the arabinose ring would appear at chemical shifts influenced by their attachment to oxygen, while the aromatic carbons of the benzoate groups would produce a series of signals in the typical aromatic range (approx. 128-134 ppm). libretexts.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Anomeric (C-1) ~6.0 - 6.5 (d) ~90 - 100
Ring Carbons (C-2, C-3, C-4, C-5) ~4.0 - 5.8 (m) ~60 - 80
Carbonyl (C=O) - ~164 - 166
Aromatic (C-H) ~7.2 - 8.2 (m) ~128 - 134

Note: These are predicted values based on typical shifts for benzoylated carbohydrates; actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₃₃H₂₆O₉), the exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula. nih.gov The calculated monoisotopic mass is 566.15768240 Da. nih.gov

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern provides valuable structural information. miamioh.edulibretexts.org Key fragmentation pathways for esters often involve alpha cleavage and McLafferty rearrangements. youtube.comlibretexts.org For this compound, characteristic fragments would be expected from the loss of one or more benzoyl groups or benzoic acid moieties. The benzoyl cation (m/z 105) is often a prominent peak in the mass spectra of benzoylated compounds. nih.gov

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
566.1577 [M]⁺ (Molecular Ion)
444 [M - C₇H₅O₂]⁺ (Loss of a benzoyl group)
322 [M - 2(C₇H₅O₂)]⁺ (Loss of two benzoyl groups)
105 [C₇H₅O]⁺ (Benzoyl cation)

X-ray Crystallography for Structural Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in its crystalline state, including bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction

Powder X-ray Diffraction for Solid-State Forms

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of a solid sample and can be used to identify different polymorphic forms or to assess the degree of crystallinity. researchgate.netspringernature.comanl.gov An amorphous sample will produce a broad halo, whereas a crystalline sample will generate a distinct pattern of sharp peaks at specific diffraction angles (2θ). researchgate.netyoutube.com Each crystalline form of a compound has a unique PXRD pattern, which serves as a fingerprint for that specific solid-state form. nih.gov This technique is crucial for quality control in materials science and pharmaceuticals to ensure consistency between batches. While specific PXRD patterns for this compound are not present in the reviewed literature, the technique would be applicable to distinguish between potential crystalline and amorphous forms of the compound.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic methods are essential for the purification of this compound and for the analysis of its purity.

The introduction of the four bulky, nonpolar benzoyl groups makes this compound well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.netresearchgate.net In this technique, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. nih.govscirp.org The compound can be readily detected using a UV detector, as the benzoyl groups are strong chromophores. eprajournals.com This method allows for efficient separation from starting materials (like D-arabinose) and by-products, enabling both purification and quantitative purity assessment.

Capillary electrophoresis (CE) is another high-resolution separation technique that can be applied to carbohydrates. acs.orgnih.govnih.gov For neutral protected sugars like this compound, separation can be achieved using micellar electrokinetic chromatography (MEKC), where the analyte partitions into charged micelles (e.g., sodium dodecyl sulfate) that move in the electric field. nih.govnih.gov This technique offers very high separation efficiency and requires only minute amounts of sample. Glycan profiling using CE is a critical tool for quality control in the biopharmaceutical industry. northpennnow.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
D-Arabinose
1,2,3,4-tetra-O-acetyl-β-D-arabinopyranose
1,3,4,5-tetra-O-benzoyl-α-d-tagatopyranose
Benzoic acid
Acetonitrile

In Situ Reaction Monitoring Methodologies

While specific in situ monitoring data for the synthesis of this compound is not extensively detailed in the public domain, the principles of these techniques are broadly applicable to glycosylation and acylation reactions involved in its formation. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy are powerful tools for these types of studies.

In the context of glycosylation reactions, which are central to carbohydrate chemistry, in situ NMR has been effectively used to detect and characterize reactive intermediates. researchgate.net For instance, the formation and equilibration of glycosyl triflates and dioxanium ions, which are often short-lived, can be observed, providing critical insights into the stereochemical outcome of the reaction. researchgate.net Techniques like Exchange NMR (EXSY) are particularly powerful for studying species in rapid equilibrium, which is a common scenario in complex glycosylation reactions. researchgate.net

Similarly, in situ Raman spectroscopy has emerged as a robust Process Analytical Technology (PAT) tool for real-time monitoring of various bioprocesses, including those involving glycosylation. spectroscopyonline.comnih.govresearchgate.netnih.gov This non-destructive technique can provide real-time data on the concentration of reactants, products, and even conformational changes in molecules during a reaction. spectroscopyonline.comnih.govresearchgate.netnih.gov Although direct studies on this compound are not available, the application of in situ Raman to monitor antibody glycosylation demonstrates its potential for tracking the formation of glycosidic bonds and the attachment of acyl groups in real-time. spectroscopyonline.comnih.gov

Detailed research findings on the in situ monitoring of the synthesis of this compound are not prominently available in the reviewed literature. However, based on the capabilities of modern analytical techniques, a hypothetical application of in situ monitoring for the benzoylation of arabinose could involve the following:

Time (min)Arabinose (mol%)Monobenzoate (mol%)Dibenzoate (mol%)Tribenzoate (mol%)Tetrabenzoate (mol%)
01000000
1050301550
30102540205
6025204033
1200152569
1800011089

This hypothetical data illustrates how in situ monitoring could track the sequential addition of benzoate groups to the arabinose core. Such data would be invaluable for understanding the relative rates of each benzoylation step and for identifying any long-lived intermediates that might influence the final product distribution and purity.

Future Perspectives and Emerging Research Directions in α D Arabinose Tetrabenzoate Chemistry

Innovations in Protecting Group Strategies for Selective Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of complex carbohydrates, as it governs the reactivity and stereochemical outcome of glycosylation reactions. nih.govnumberanalytics.com Future research will continue to focus on the development of novel protecting groups that offer enhanced control over regioselectivity and stereoselectivity.

Innovations in this area are moving towards the design of "directing-protecting groups" (DPGs). These are strategically placed protecting groups that not only mask a hydroxyl group but also actively guide an incoming electrophile to a specific position, thereby ensuring high regioselectivity. researchgate.net For instance, the development of novel hydrogen bond acceptor protecting groups is a promising avenue to modulate the reactivity of specific hydroxyl groups. researchgate.net The inherent differences in the reactivity of hydroxyl groups within a sugar molecule, based on steric and electronic factors, are being exploited to achieve selective protection without the need for extensive synthetic steps. nih.gov

Furthermore, the development of protecting groups that can be removed under increasingly mild and orthogonal conditions is a key area of focus. This allows for the sequential deprotection and functionalization of the carbohydrate scaffold, which is essential for the synthesis of complex oligosaccharides. wiley-vch.de The stability of protecting groups, such as the pivaloyl ester, and their ability to suppress unwanted side reactions like orthoester formation, are being combined with functionalities that allow for easier cleavage. wiley-vch.de

Table 1: Examples of Protecting Groups and Their Influence on Glycosylation
Protecting GroupInfluence on StereoselectivityKey Features
2-O-Acyl groupFavors 1,2-trans-glycosidesParticipating group that forms an intermediate to block one face of the sugar. nih.gov
2-O-Ether groupOften leads to 1,2-cis-glycosides (can result in poor selectivity)Non-participating group. nih.gov
Benzylidene acetalsConformationally locks the pyranose ringCan be regioselectively opened to reveal specific hydroxyl groups. nih.gov
Di-tert-butylsilylidene (DTBS) ketalMasks C-4 and C-6 hydroxylsBulky group that forms a stable trans-decalin system. wiley-vch.de

Expanding the Scope of Chemoenzymatic Transformations

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic methods, is a powerful strategy for the efficient and selective synthesis of carbohydrates. nih.govmdpi.com The future of this field lies in expanding the toolbox of available enzymes and integrating them more seamlessly into synthetic workflows. nih.gov

One of the major advancements is the use of one-pot multienzyme (OPME) systems. nih.gov These systems allow for multiple enzymatic transformations to occur in a single reaction vessel, which significantly improves efficiency and reduces the need for purification of intermediates. longdom.org A key challenge remains the availability of glycosyltransferases and the enzymes required for the synthesis of nucleotide-activated sugars. nih.gov

Future research will focus on:

Enzyme Discovery and Engineering: Identifying and engineering novel glycosyltransferases with broader substrate specificity and enhanced stability will be crucial. nih.gov This includes enzymes from various natural sources and the use of directed evolution to create mutants with desired properties.

Whole-Cell Biocatalysts: The use of engineered "superbugs," single microorganisms containing all the necessary enzymes for a synthetic pathway, offers a promising approach for large-scale and cost-effective synthesis. longdom.org

Immobilized Enzymes: Immobilizing enzymes on solid supports allows for their reuse and facilitates the automation of carbohydrate synthesis. longdom.orgresearchgate.net

Table 2: Key Enzymes in Chemoenzymatic Carbohydrate Synthesis
Enzyme ClassFunctionSignificance in Synthesis
GlycosyltransferasesCatalyze the formation of glycosidic bonds with high regio- and stereoselectivity. nih.govEssential for the construction of specific oligosaccharide linkages.
GlycosidasesCan be used for the synthesis of glycosides through transglycosylation reactions.Offers an alternative to glycosyltransferases, sometimes with different selectivity.
Sugar Nucleotide Synthesis EnzymesProduce the activated sugar donors required by glycosyltransferases. nih.govCrucial for providing the necessary building blocks for enzymatic glycosylation.

Catalyst Development for Enhanced Stereoselectivity

The development of new catalysts that can control the stereochemical outcome of glycosylation reactions is a major frontier in carbohydrate chemistry. europa.eu While significant progress has been made, the predictable and general synthesis of 1,2-cis glycosides remains a challenge. nih.gov

Emerging research in this area includes:

Organocatalysis: Small-molecule organic catalysts, such as thioureas and phosphoric acids, are gaining prominence due to their mild reaction conditions and good functional group tolerance. acs.org Dual catalyst systems that activate both the glycosyl donor and acceptor are particularly effective. acs.org

Transition Metal Catalysis: Transition metal complexes, for example those based on iridium, are being explored for stereoselective glycosylations. ntu.edu.sg These catalysts can offer unique reactivity and selectivity profiles compared to traditional methods.

Cooperative Catalysis: The design of catalysts that can simultaneously activate both the nucleophile and the electrophile in a glycosylation reaction is a promising strategy for achieving high stereocontrol. nih.gov This approach can lead to SN2-like displacement mechanisms, resulting in excellent stereoselectivity. nih.govnih.gov

Table 3: Recent Advances in Catalysis for Stereoselective Glycosylation
Catalyst SystemType of GlycosylationKey Features and Mechanism
Phenanthroline1,2-cis pyranosides and furanosidesNucleophilic catalyst that proceeds through phenanthrolinium ion intermediates. nih.gov
Thiourea/Phosphoric AcidAmino- and deoxy-O-glycosidesCooperative catalytic system operating under mild conditions. acs.org
Iridium(I) complexes2-deoxy- and 2,3-unsaturated-α-O-glycosidesSubstrate-controlled stereoselectivity via a directing mechanism. ntu.edu.sg
Bis-thiourea catalysts1,2-trans glycosidesActivates glycosyl diphenyl phosphate (B84403) donors for stereoselective reactions. nih.govfrontiersin.org

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The complexity of carbohydrate synthesis, with its numerous variables influencing reaction outcomes, makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). mpg.dersc.org These computational tools have the potential to revolutionize how carbohydrate synthesis is planned and executed. nih.govgu.se

Future directions in this domain involve:

Predictive Modeling: Machine learning algorithms, such as random forests, are being trained on large datasets of glycosylation reactions to predict their stereochemical outcomes with high accuracy. mpg.dersc.orgresearchgate.net These models can take into account multiple factors, including the nature of the glycosyl donor, acceptor, catalyst, and solvent. mpg.dersc.org

Reaction Optimization: AI can be used to optimize reaction conditions, reducing the number of experiments required and saving time and resources. mdpi.com

De Novo Design: In the future, AI could be used to design novel synthetic routes to complex carbohydrates, potentially identifying non-intuitive pathways that are more efficient than those currently known.

The integration of AI and ML into carbohydrate chemistry is still in its early stages, but it holds immense promise for accelerating the pace of discovery and making the synthesis of complex glycans more accessible to the broader scientific community. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for α-d-Arabinose tetrabenzoate, and how can researchers validate purity and structural integrity?

Methodological Answer:

  • Synthesis : Common methods include benzoylation of α-d-arabinose using benzoic anhydride in pyridine, with stepwise monitoring of esterification .
  • Validation :
    • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm benzoate group integration and anomeric configuration. Compare with literature data for benchmarking .
    • Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
    • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, though this requires high-purity samples .

Q. What spectroscopic and chromatographic methods are most effective for characterizing α-d-Arabinose tetrabenzoate?

Methodological Answer:

  • NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and anomeric proton (δ 5.5–6.0 ppm). Use DEPT-135 to distinguish CH3_3/CH2_2/CH groups in benzoate moieties .

  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+Na]+^+ and fragmentation patterns .

  • Data Table Example :

    TechniqueKey Data PointsReference Standard
    1H^1H-NMRδ 5.78 (d, J=3.6 Hz, H-1)Smith et al., 2020
    HPLC Retention12.3 min (90% acetonitrile)USP Guidelines

Q. What are the primary research applications of α-d-Aarabinese tetrabenzoate in glycobiology or materials science?

Methodological Answer:

  • Glycobiology : Acts as a protected intermediate for synthesizing arabinose-containing glycoconjugates. Deprotection via Zemplén conditions (NaOMe/MeOH) yields free hydroxyl groups for downstream reactions .
  • Materials Science : Used in liquid crystal studies due to its rigid, aromatic-functionalized structure. Monitor phase transitions via polarized optical microscopy and DSC .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Identify mass loss stages (e.g., benzoate group cleavage at ~250°C) .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) of decomposition .
  • Contradiction Resolution : If TGA and DSC data conflict (e.g., unexpected residue), cross-validate with FTIR to detect carbonyl group retention post-degradation .

Q. How to address contradictions between spectroscopic and chromatographic data in structural elucidation?

Methodological Answer:

  • Hypothesis Testing : If NMR suggests purity but HPLC shows multiple peaks, consider:
    • Diastereomer Formation : Use chiral columns or Mosher ester analysis .
    • Degradation Products : Conduct stability studies under varying pH/temperature .
  • Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to isolate outlier signals .

Q. What computational models are suitable for predicting the reactivity of α-d-Arabinose tetrabenzoate in glycosylation reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for benzoyl group migration using Gaussian09 at the B3LYP/6-31G(d) level .
  • MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

Q. How to optimize reaction conditions for scaling up synthesis without compromising stereochemical fidelity?

Methodological Answer:

  • DoE Approach : Use a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). Monitor anomeric ratio via 1H^1H-NMR .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of esterification progress .

Data Analysis and Reproducibility

Q. How to validate the biological activity of α-d-Arabinose tetrabenzoate derivatives in antimicrobial assays?

Methodological Answer:

  • Dose-Response Studies : Test against Gram-negative/-positive bacteria (MIC values). Include positive controls (e.g., ampicillin) and triplicate runs .
  • Mechanistic Probes : Use fluorescence microscopy to assess membrane disruption or SYTOX Green uptake .

Q. What protocols ensure reproducibility in crystallizing α-d-Arabinose tetrabenzoate for X-ray studies?

Methodological Answer:

  • Solvent Screening : Test 10+ solvent systems (e.g., EtOAc/hexane, acetone/water) via vapor diffusion .
  • Data Reporting : Document crystal parameters (space group, unit cell dimensions) in CIF format and deposit to Cambridge Structural Database .

Q. How to design studies investigating solvent effects on the compound’s conformational flexibility?

Methodological Answer:

  • ROESY NMR : Identify intra-molecular NOEs in CDCl3_3 vs. DMSO-d6_6 to map solvent-dependent conformational changes .
  • Molecular Dynamics : Compare simulated solvent-shell interactions with experimental dielectric constant data .

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